molecular formula C10H12FNO2 B15313814 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Cat. No.: B15313814
M. Wt: 197.21 g/mol
InChI Key: NWJCIWQNZQSADS-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a fluorinated methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-fluoro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the hydrolysis of the amine to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its fluorinated aromatic ring can serve as a probe in various biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the fluorine atom can improve the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-3-(4-methylphenyl)propanoic acid
  • 3-Amino-3-(3-chloro-2-methylphenyl)propanoic acid
  • 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid

Comparison: Compared to its analogs, 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

NWJCIWQNZQSADS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(CC(=O)O)N

Origin of Product

United States

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